3,7,8-Trichloro-2-methylquinoline synthesis pathway
3,7,8-Trichloro-2-methylquinoline synthesis pathway
An In-depth Technical Guide to the Synthesis of 3,7,8-Trichloro-2-methylquinoline
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide details a robust and regioselective two-step synthetic pathway for 3,7,8-Trichloro-2-methylquinoline, a highly functionalized heterocyclic compound. The synthesis commences with the construction of a dichloro-substituted quinoline core via the Doebner-von Miller reaction, followed by a highly selective C-3 chlorination using directed metalation. This document provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and the causal logic behind the strategic choices, intended for researchers and professionals in organic synthesis and drug development.
Part 1: Retrosynthetic Analysis and Strategic Overview
The synthesis of 3,7,8-Trichloro-2-methylquinoline is best approached by first constructing the core bicyclic system with the existing substituents on the aniline-derived ring, followed by the introduction of the final chlorine atom onto the pyridine ring. This strategy circumvents the challenges associated with the poor regioselectivity of direct polychlorination of a pre-formed quinoline.
Our proposed pathway involves two key transformations:
-
Doebner-von Miller Cyclization: Formation of the 7,8-dichloro-2-methylquinoline scaffold from 2,3-dichloroaniline and crotonaldehyde.
-
Directed Metalation and Chlorination: Regioselective introduction of a chlorine atom at the C-3 position.
Part 2: Synthesis of the Dichloroquinoline Core via Doebner-von Miller Reaction
Principle and Rationale
The Doebner-von Miller reaction is a classic and effective method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[3][4] This method is exceptionally well-suited for our target, as it allows for the direct installation of the 2-methyl group by using crotonaldehyde as the carbonyl partner. The reaction begins with 2,3-dichloroaniline, ensuring that the C-7 and C-8 positions of the resulting quinoline are pre-chlorinated.
Detailed Mechanism
The reaction proceeds through a sequence of conjugate addition, cyclization, and oxidation steps. The acid catalyst is crucial for activating the carbonyl group and facilitating the intramolecular electrophilic aromatic substitution.
-
Michael Addition: The reaction initiates with the 1,4-conjugate addition of 2,3-dichloroaniline to protonated crotonaldehyde.
-
Cyclization: The resulting amino-aldehyde intermediate undergoes an intramolecular electrophilic attack on the electron-rich aniline ring. The position of cyclization is directed by the activating nature of the amino group.
-
Dehydration: The cyclic intermediate readily dehydrates to form a 1,2-dihydroquinoline derivative.
-
Oxidation: The dihydroquinoline is then oxidized to the aromatic 7,8-dichloro-2-methylquinoline. The oxidizing agent can be an external reagent or another molecule of the α,β-unsaturated carbonyl's Schiff base acting as a hydrogen acceptor.[5]
Experimental Protocol: Synthesis of 7,8-Dichloro-2-methylquinoline
This protocol is adapted from general procedures for the Doebner-von Miller synthesis.[2][6]
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2,3-dichloroaniline (16.2 g, 0.1 mol) and concentrated hydrochloric acid (20 mL).
-
Reagent Addition: Cool the mixture in an ice bath. Slowly add crotonaldehyde (8.4 g, 0.12 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 20°C.
-
Heating and Reflux: After the addition is complete, add an oxidizing agent such as p-chloranil (5 g). Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto 200 g of ice. Basify the mixture to a pH of 9-10 by the slow addition of a 40% aqueous sodium hydroxide solution.
-
Extraction and Purification: Extract the aqueous mixture with dichloromethane (3 x 100 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.
Data and Characterization (Expected)
| Property | Value |
| Molecular Formula | C₁₀H₇Cl₂N |
| Molecular Weight | 212.08 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃) | Expect signals for the methyl group (~2.7 ppm), and distinct aromatic protons. |
| Mass Spec (ESI-MS) | m/z for [M+H]⁺ expected at 212.00, showing characteristic chlorine isotope pattern. |
Part 3: Regioselective C-3 Chlorination via Directed Metalation
Principle and Rationale
Direct electrophilic chlorination of the 7,8-dichloro-2-methylquinoline intermediate would likely result in a mixture of products with poor regioselectivity. A more precise and modern approach is Directed ortho Metalation (DoM). This strategy utilizes a strong base to deprotonate a specific, kinetically favored position on the aromatic ring, creating a potent nucleophile that can be trapped with an electrophile.
For the quinoline ring system, the C-3 proton is often the most acidic, especially when other positions are blocked. Precedent shows that chloro-substituted quinolines can be selectively deprotonated at the C-3 position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures.[7] The resulting organolithium intermediate can then be quenched with an electrophilic chlorine source, such as hexachloroethane, to yield the desired 3-chloro product with high regioselectivity.[7]
Detailed Mechanism
-
Deprotonation: LDA, a sterically hindered strong base, selectively abstracts the proton at the C-3 position of 7,8-dichloro-2-methylquinoline at low temperature (-78°C). This forms a highly reactive 3-lithioquinoline intermediate.
-
Electrophilic Quench: The organolithium species acts as a powerful nucleophile, attacking one of the chlorine atoms of hexachloroethane (C₂Cl₆). This reaction introduces the chlorine atom at the C-3 position and generates tetrachloroethylene as a byproduct.
Experimental Protocol: Synthesis of 3,7,8-Trichloro-2-methylquinoline
This protocol is based on the selective functionalization of chloro-substituted quinolines.[7]
-
Preparation of LDA: In a flame-dried, argon-purged flask, prepare a solution of LDA by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78°C. Stir for 30 minutes.
-
Metalation: In a separate argon-purged flask, dissolve 7,8-dichloro-2-methylquinoline (1.0 eq) in anhydrous THF. Cool the solution to -78°C. Slowly add the freshly prepared LDA solution dropwise. Stir the mixture at -78°C for 1 hour to ensure complete deprotonation.
-
Chlorination: Prepare a solution of hexachloroethane (1.5 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78°C.
-
Quenching and Workup: Allow the reaction to stir for an additional 2 hours at -78°C before quenching with a saturated aqueous solution of ammonium chloride. Warm the mixture to room temperature.
-
Extraction and Purification: Add water and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After removing the solvent under reduced pressure, purify the crude product by flash column chromatography on silica gel to isolate 3,7,8-trichloro-2-methylquinoline.
Data and Characterization (Expected)
| Property | Value |
| Molecular Formula | C₁₀H₆Cl₃N |
| Molecular Weight | 246.52 g/mol |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (CDCl₃) | Expect the disappearance of the C-3 proton signal and shifts in the remaining aromatic protons. The methyl signal will remain. |
| ¹³C NMR (CDCl₃) | Expect a new quaternary carbon signal for C-3 and shifts in other carbon resonances due to the new substituent. |
| Mass Spec (ESI-MS) | m/z for [M+H]⁺ expected at 245.96, showing characteristic three-chlorine isotope pattern. |
Part 4: Overall Synthesis Workflow
The complete, two-step pathway provides an efficient and controlled route to the target molecule, leveraging a classic named reaction and a modern, selective functionalization technique.
Conclusion
The synthesis of 3,7,8-Trichloro-2-methylquinoline is effectively achieved through a strategic two-step sequence. The initial construction of the 7,8-dichloro-2-methylquinoline core using the Doebner-von Miller reaction provides a robust foundation. The subsequent regioselective C-3 chlorination via directed metalation with LDA and quenching with hexachloroethane demonstrates a highly controlled method for introducing the final substituent, avoiding the formation of undesired isomers. This pathway exemplifies the powerful combination of classical and modern synthetic methodologies to access complex, highly functionalized heterocyclic molecules for applications in research and development.
References
-
Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. (n.d.). Retrieved from [Link]
- Nemez, D. B., Sidhu, B. K., Carlin, K., Friesen, A., & Herbert, D. E. (2023). Synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines and their N-alkylated coupling products. Canadian Journal of Chemistry.
- Gemo, R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. ACS Omega.
- Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 61(10), 3249-3255.
-
Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved from [Link]
- Katritzky, A. R., et al. (2002). Synthesis of Substituted Quinolines Using the Dianion Addition of N-Boc-anilines and α-Tolylsulfonyl-α,β-unsaturated Ketones. The Journal of Organic Chemistry, 67(24), 8234-8239.
- Yue, D., Yao, T., & Larock, R. C. (2005). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters, 7(4), 573-575.
- da Silva, A. C. A., et al. (2017). Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. The Journal of Organic Chemistry, 82(24), 13426-13435.
- US Patent 4617395A, Preparation of quinolines. (1986).
-
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved from [Link]
- Organic Name Reaction With Their Respective Mechanism. (2018). Slideshare.
- Doebner-Miller reaction and applic
-
Doebner-Miller Reaction - SynArchive. (n.d.). Retrieved from [Link]
- Combes Quinoline Synthesis Mechanism | Organic Chemistry. (2021). YouTube.
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000). Molecules, 5(12), 1361-1370.
- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (2001). Asian Journal of Chemistry, 13(2), 459-464.
- Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676.
- Combe's synthesis of quinoline || detailed mechanism. (2024). YouTube.
- Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
-
Synthesis of 8-chloro-2-methylquinoline. (n.d.). PrepChem.com. Retrieved from [Link]
- A Technical Guide to the Synthetic Pathways of Quinoline Compounds. (n.d.). BenchChem.
- Guo, X.-H. (2008). 3,7-Dichloroquinoline-8-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1763.
- A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. (2020). Molecules, 25(18), 4184.
- The Discovery and History of 7-Chloro-2-methylquinoline: A Technical Guide. (n.d.). BenchChem.
- Patel, K. D., & Patel, K. C. (2013). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Arabian Journal of Chemistry, 6(1), 81-88.
